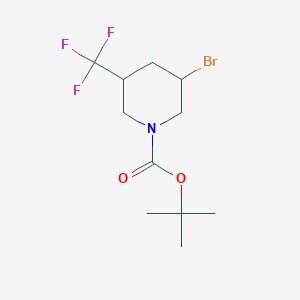

Tert-butyl 3-bromo-5-(trifluoromethyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 3-bromo-5-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound with the Inchi Code 1S/C11H17BrF3NO3/c1-9(2,3)19-8(17)16-5-4-10(18,7(12)6-16)11(13,14)15/h7,18H,4-6H2,1-3H3 . It is typically stored in a dry environment at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of similar compounds often involves the use of catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation . The specific synthesis process for this compound is not well-documented in the available literature.Molecular Structure Analysis

The molecular structure of this compound is defined by its Inchi Code: 1S/C11H17BrF3NO3/c1-9(2,3)19-8(17)16-5-4-10(18,7(12)6-16)11(13,14)15/h7,18H,4-6H2,1-3H3 . This indicates that it contains carbon ©, hydrogen (H), bromine (Br), fluorine (F), nitrogen (N), and oxygen (O) atoms.Physical And Chemical Properties Analysis

This compound has a molecular weight of 348.16 . It is typically stored in a dry environment at temperatures between 2-8°C . More specific physical and chemical properties such as density, melting point, and boiling point are not well-documented in the available literature.Scientific Research Applications

Asymmetric Synthesis

Researchers have explored its utility in the asymmetric synthesis of important chemical compounds. For instance, asymmetric syntheses of specific piperidinecarboxylic acid derivatives have been described, highlighting its potential as a building block in the creation of enantiomerically pure compounds starting from basic amino acids. Such processes are crucial in the development of pharmaceuticals and fine chemicals with specific optical activities (C. Xue et al., 2002).

Molecular Structure Characterization

The compound has also been a subject in studies focused on molecular structure characterization. For example, the synthesis and characterization of related cyclic amino acid esters provide insights into their structural properties via NMR spectroscopy and X-ray diffraction analysis. These studies are foundational in understanding the chemical behavior and potential applications of such compounds (T. Moriguchi et al., 2014).

Coupling Reactions

Its use in coupling reactions to produce diverse organic compounds has been documented. Research on coupling arylboronic acids with partially reduced pyridine derivatives showcases its versatility in forming complex molecules, which are essential in drug development and synthesis of organic materials (D. Wustrow & L. Wise, 1991).

Scaffold for Substituted Piperidines

The compound serves as a scaffold for the preparation of substituted piperidines, demonstrating its importance in medicinal chemistry for the development of new therapeutic agents. The creation of new scaffolds is critical for discovering novel drugs with enhanced efficacy and reduced side effects (Rianne A. G. Harmsen et al., 2011).

Intermediate in Biologically Active Compounds

Its role as an intermediate in the synthesis of biologically active compounds, such as crizotinib, underscores its significance in pharmaceutical research. The ability to synthesize complex molecules efficiently is crucial for advancing drug discovery and development (D. Kong et al., 2016).

Safety and Hazards

properties

IUPAC Name |

tert-butyl 3-bromo-5-(trifluoromethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BrF3NO2/c1-10(2,3)18-9(17)16-5-7(11(13,14)15)4-8(12)6-16/h7-8H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBYBLZEIQYKMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2586642.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2586643.png)

![(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanesulfonyl chloride](/img/structure/B2586644.png)

![6-[5-(3-Chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2586653.png)

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2586655.png)

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2586659.png)

![(Z)-methyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2586660.png)